Cephalosporin C
Description
This compound has been reported in Sarocladium strictum, Acremonium, and Streptomyces clavuligerus with data available.
RN given refers to parent cpd; structure in Merck, 9th ed, #1937
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960427 | |
| Record name | Cephalosporin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-24-5, 11111-12-9, 39879-21-5 | |
| Record name | Cephalosporin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cephalosporin C [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
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| Record name | Cephalosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin C disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin C | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Cephalosporin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOSPORIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
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Historical Context and Discovery of Cephalosporin C
Initial Isolation and Identification from Cephalosporium acremonium (now Acremonium chrysogenum)
The discovery of cephalosporin (B10832234) C is rooted in the observations of the Italian scientist Giuseppe Brotzu in 1945. nih.govnih.gov While studying the sanitation of a sewage outfall in Cagliari, Sardinia, Brotzu noted that the seawater exhibited self-purification properties. wikipedia.orgzbmed.de He hypothesized that microorganisms in the water were producing antibiotic substances. This led him to isolate a fungus, which he identified as Cephalosporium acremonium, now reclassified as Acremonium chrysogenum. nih.govmedigraphic.comtaylorandfrancis.com
Brotzu observed that crude filtrates from cultures of this fungus could inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, the causative agent of typhoid fever (Salmonella typhi), and Brucella melitensis. wikipedia.orgzbmed.de Despite recognizing the potential significance of his discovery, Brotzu's local facilities and financial support were insufficient for the extensive research required to isolate and characterize the active compound. zbmed.demedigraphic.com In 1948, after publishing his initial findings in a local journal, he sent the fungal culture to Sir Howard Florey at the Sir William Dunn School of Pathology at the University of Oxford, a center renowned for its pioneering work on penicillin. zbmed.demedigraphic.comwikipedia.org
At Oxford, the investigation was taken up by a team that included Guy Newton and Edward Abraham. wikipedia.orgwikipedia.org Their work confirmed Brotzu's findings and began the systematic process of isolating the various antibiotic substances produced by the fungus. wikipedia.org The culture yielded several distinct antibiotic compounds, which were initially named cephalosporin P, N, and C. wikipedia.org
Early Structural Elucidation and Characterization Studies
The research at Oxford soon distinguished cephalosporin C from the other compounds isolated from Cephalosporium acremonium. wikipedia.org Early studies revealed that this compound was a hydrophilic substance, and unlike penicillin, it was remarkably stable in acidic conditions. medigraphic.comwikipedia.org A pivotal finding was its resistance to the action of penicillinase, an enzyme produced by some bacteria that inactivates penicillin. medigraphic.comscispace.com This property indicated a significant structural difference from the penicillins and suggested it could be effective against penicillin-resistant bacteria. medigraphic.comwikipedia.org
Through degradation experiments and analysis, researchers determined key components of its structure. In 1955, Newton and Abraham reported that this compound contained sulfur and a D-α-aminoadipic acid side chain. nih.govnih.gov This side chain differed from the side chains found in penicillins. wikipedia.org The core of the molecule was found to be 7-aminocephalosporanic acid (7-ACA), which consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org
The definitive three-dimensional structure of this compound was established through X-ray crystallography. Edward Abraham first conceived the correct fused β-lactam-dihydrothiazine structure in 1958. wikipedia.orgroyalsocietypublishing.org This proposed structure was subsequently confirmed in 1961 by the work of Dorothy Hodgkin and E. N. Maslen, who performed a detailed X-ray analysis of the molecule. wikipedia.orgnih.govnih.govportlandpress.com Their crystallographic data provided conclusive evidence for the novel bicyclic core that defines the cephalosporin class of antibiotics. nobelprize.org
Academic Research Trajectories Leading to Industrial Relevance
Although this compound demonstrated antibiotic activity, its potency was relatively weak, and it was never commercialized for direct therapeutic use. wikipedia.org However, academic research quickly revealed its immense value as a lead compound. The crucial breakthrough was the realization that the D-α-aminoadipic acid side chain at position 7 of the cephalosporin nucleus could be chemically removed to yield 7-aminocephalosporanic acid (7-ACA). wikipedia.org
This discovery, pioneered by Edward Abraham, showed that new side chains could be attached to the 7-ACA nucleus, creating a vast array of semi-synthetic cephalosporins with dramatically improved antibacterial potency and spectrum. wikipedia.orgwikipedia.org This opened the door to tailoring antibiotics for specific clinical needs. Abraham's work on modifying the nucleus led to a patent and attracted the interest of pharmaceutical companies, including Eli Lilly and Company, which developed cefalotin, one of the first commercially successful semi-synthetic cephalosporins. wikipedia.orgwikipedia.org
Parallel to the chemical modification studies, another significant academic research trajectory focused on improving the production yield of this compound from Acremonium chrysogenum. researchgate.net Industrial relevance depended on producing large quantities of the precursor molecule cost-effectively. Researchers investigated the complex biosynthetic pathway of this compound, identifying key enzymes and regulatory genes. researchgate.netresearchgate.netresearchgate.net Studies also explored the role of specific nutrients, such as the amino acid methionine, which was found to significantly stimulate this compound production by inducing the expression of biosynthetic genes. tandfonline.comsemanticscholar.org This foundational academic research into fermentation optimization, through strain improvement via mutagenesis and process control in bioreactors, was essential for the large-scale industrial fermentation of this compound that underpins the production of modern cephalosporin antibiotics. medigraphic.comresearchgate.netdspmuranchi.ac.innih.gov
Biosynthesis of Cephalosporin C in Filamentous Fungi
Biosynthetic Pathway Elucidation
The elucidation of the cephalosporin (B10832234) C biosynthetic pathway reveals a series of precise enzymatic reactions. The initial stages, which involve the formation of the tripeptide precursor and its cyclization to isopenicillin N, are common to both penicillin and cephalosporin biosynthesis. nih.govkegg.jp The pathway diverges at the isopenicillin N intermediate, leading specifically towards cephalosporin production. researchgate.net
The conversion of the initial precursors into cephalosporin C is mediated by a cascade of specific enzymes.
Isopenicillin N Synthase (IPNS) is a non-heme, iron-dependent dioxygenase that catalyzes a critical step in the pathway. wikipedia.orgnih.gov It facilitates the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). wikipedia.orgnih.gov This reaction forms the bicyclic structure of isopenicillin N, which contains the characteristic four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. researchgate.netnih.gov The enzyme utilizes molecular oxygen to remove four hydrogen atoms from the ACV substrate, leading to the formation of isopenicillin N and two molecules of water. nih.gov This step is fundamental as it creates the core ring system of all penicillin and cephalosporin antibiotics. wikipedia.org
Following the formation of isopenicillin N and its subsequent epimerization to penicillin N, the next key enzyme is Deacetoxythis compound Synthase (DAOCS), also known as an expandase. nih.govwikipedia.org This 2-oxoglutarate-dependent oxygenase catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring characteristic of cephalosporins. nih.govresearchgate.net The product of this ring-expansion reaction is deacetoxythis compound (DAOC). wikipedia.org This step is considered a rate-limiting and pivotal reaction in cephalosporin biosynthesis, effectively bridging the structural gap between penicillins and cephalosporins. nih.gov
In the filamentous fungus Acremonium chrysogenum, the subsequent step is catalyzed by the same enzyme that performs the ring expansion. nih.govresearchgate.net This bifunctional enzyme possesses both DAOCS (expandase) and Deacetylthis compound Synthase (DACS) (hydroxylase) activity. oup.comruhr-uni-bochum.de The DACS component of the enzyme catalyzes the hydroxylation of the methyl group at the C-3 position of deacetoxythis compound (DAOC) to form deacetylthis compound (DAC). nih.govwikipedia.org This reaction also requires 2-oxoglutarate, Fe(II), and molecular oxygen. nih.govrsc.org The existence of a single polypeptide chain encoded by the cefEF gene that performs both the ring expansion of penicillin N and the subsequent hydroxylation of DAOC is a distinctive feature of the fungal pathway, contrasting with bacterial systems where two separate enzymes carry out these reactions. nih.govresearchgate.netoup.com The final step in the formation of this compound involves the acetylation of the hydroxyl group of DAC, a reaction catalyzed by deacetylthis compound acetyltransferase. researchgate.net
The foundation of the this compound molecule is built from three specific amino acid precursors.
The biosynthesis of this compound is initiated by the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govkegg.jp This process is catalyzed by a large, multifunctional non-ribosomal peptide synthetase (NRPS) called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). nih.govruhr-uni-bochum.de The enzyme activates and links the three amino acids in a specific sequence to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, commonly abbreviated as ACV. nih.govmdpi.com During this synthesis, the L-valine residue is epimerized to its D-isoform. nih.gov The resulting ACV tripeptide is the direct substrate for the next enzyme in the pathway, isopenicillin N synthase. nih.gov
Precursor Molecules and Their Incorporation
Penicillin N as an Intermediate
A pivotal moment in the this compound biosynthetic pathway is the transformation of penicillin N. This step marks the commitment of the pathway towards cephalosporin synthesis. The key reaction is the oxidative ring expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring characteristic of cephalosporins. nih.govwikipedia.org This conversion results in the formation of deacetoxythis compound (DAOC). nih.govoup.com
Deacetoxythis compound (DAOC) and Deacetylthis compound (DAC) Intermediacy
Following the formation of DAOC, the biosynthetic pathway proceeds through another key intermediate, deacetylthis compound (DAC). The conversion of DAOC to DAC is a hydroxylation reaction that targets the methyl group at the C-3 position of the DAOC molecule. nih.govwikipedia.org
This hydroxylation is catalyzed by the enzyme deacetylthis compound synthase (DACS), also known as deacetoxythis compound hydroxylase. nih.govwikipedia.org Similar to DAOCS, DACS is a 2-oxoglutarate-dependent oxygenase. nih.gov In the fungus Acremonium chrysogenum, a single bifunctional enzyme, encoded by the cefEF gene, possesses both DAOCS (expandase) and DACS (hydroxylase) activities. nih.govoup.com This bifunctional nature allows for the catalysis of two sequential steps: the ring expansion of penicillin N to DAOC and the subsequent hydroxylation of DAOC to DAC. nih.govasm.org The final step in the pathway is the acetylation of DAC to yield the final product, this compound, a reaction catalyzed by the enzyme deacetylthis compound O-acetyltransferase, which is encoded by the cefG gene. nih.gov
Genetic Regulation of this compound Biosynthesis
The production of this compound is meticulously controlled at the genetic level, involving organized gene clusters and complex regulatory networks that respond to various cellular and environmental signals.
Biosynthetic Gene Clusters and Their Organization
The genes responsible for the synthesis of this compound in filamentous fungi are not randomly scattered throughout the genome but are organized into biosynthetic gene clusters (BGCs). nih.govnih.gov In Acremonium chrysogenum, the this compound biosynthesis genes are found in two main clusters located on different chromosomes. nih.govresearchgate.net
The "early" gene cluster includes pcbAB, which encodes the non-ribosomal peptide synthetase ACV synthetase, and pcbC, which codes for isopenicillin N synthase. nih.govnih.gov The "late" gene cluster contains the genes cefEF and cefG. nih.gov The cefEF gene encodes the bifunctional enzyme deacetoxythis compound synthase/deacetylthis compound synthase (DAOCS/DACS), and the cefG gene encodes deacetylthis compound acetyltransferase. asm.orgnih.gov This organization into clusters facilitates the coordinated regulation of the genes involved in the pathway.
Transcriptional and Post-Transcriptional Control Mechanisms
The expression of the this compound biosynthetic genes is subject to intricate transcriptional and post-transcriptional control. nih.gov The regulation is influenced by a variety of factors, including the availability of carbon and nitrogen sources, pH, and the presence of specific amino acids like methionine. nih.govmdpi.com For instance, studies have shown that reactive oxygen species (ROS) can regulate the biosynthesis of this compound at the transcriptional level. nih.govproquest.com
A key player in transcriptional regulation is the pathway-specific transcription factor CcaR, which activates the expression of the cef genes. Additionally, pH-dependent regulation is mediated by the PacC transcription factor, which has binding sites in the promoter regions of the pcb and cef gene clusters. nih.gov Post-transcriptional mechanisms, such as RNA interference, have also been shown to be a viable strategy for silencing the transcription of target genes like cefEF in A. chrysogenum, indicating another layer of regulatory control. nih.gov
Role of Global Regulatory Genes (e.g., AcveA)
Beyond pathway-specific regulators, global regulatory genes play a crucial role in orchestrating this compound biosynthesis in conjunction with other cellular processes. A prominent example is the AcveA gene in Acremonium chrysogenum, a homolog of the veA gene in Aspergillus nidulans. asm.orgscilit.com
The AcVEA protein is a component of the velvet complex, a global regulator that controls both secondary metabolism and fungal development, such as hyphal fragmentation. asm.orgnih.govscilit.com Research has demonstrated that AcVEA, which is localized in the nucleus, controls the transcriptional expression of the this compound biosynthesis genes. asm.orgscilit.com Disruption of the AcveA gene leads to a significant reduction in the transcript levels of all six major biosynthesis genes (pcbAB, pcbC, cefD1, cefD2, cefEF, and cefG), with the most drastic effect observed on the cefEF transcript. asm.orgnih.gov Consequently, strains with a disrupted AcveA gene exhibit a dramatic decrease in this compound production, highlighting the critical role of this global regulator in antibiotic synthesis. asm.orgscilit.com
Microbial Production of Cephalosporin C
Producer Organism: Acremonium chrysogenum
The industrial production of cephalosporin (B10832234) C relies exclusively on the fungus Acremonium chrysogenum, also known by its former name Cephalosporium acremonium. longdom.orggoogle.com This organism, naturally found in soil and on plant debris, is the cornerstone of cephalosporin manufacturing. longdom.org While other microorganisms like Emericellopsis and Streptomyces species can produce cephalosporin C, A. chrysogenum remains the organism of choice for industrial-scale fermentation due to extensive strain improvement programs. google.comoup.com
The journey from the original wild-type A. chrysogenum to modern industrial strains is a prime example of classical strain improvement and modern genetic engineering. Wild-type strains, such as ATCC 11550, produce minimal amounts of this compound. mdpi.com In contrast, high-yielding industrial strains can produce 200 to 300 times more of the antibiotic. mdpi.commdpi.com
This evolution was achieved through two main approaches:
Classical Strain Improvement: For many years, development relied on random mutagenesis using physical mutagens (like UV irradiation) or chemical agents, followed by a meticulous screening process to identify superior producers. mdpi.comnih.gov This method, while effective, was laborious and its molecular underpinnings were not always understood. mdpi.com The primary goal was to select strains with elevated this compound production and reduced accumulation of biosynthetic intermediates such as penicillin N, deacetoxythis compound (DAOC), and deacetylthis compound (DAC). oup.commdpi.com
Recombinant DNA Technology: The advent of genetic engineering provided a more targeted approach. nih.gov Scientists can now directly manipulate the genetic makeup of A. chrysogenum to enhance production. Key strategies include:
Gene Amplification: Increasing the copy number (dosage) of crucial genes in the this compound biosynthetic pathway, specifically cefEF and cefG. oup.comnih.gov This directly boosts the efficiency of the later steps in the synthesis, leading to higher final titers and less intermediate buildup. oup.comnih.gov
Heterologous Gene Expression: Introducing foreign genes to overcome specific limitations. A notable example is the expression of the bacterial hemoglobin gene from Vitreoscilla (vgb), which improves oxygen uptake and availability, a critical factor in this highly aerobic process. nih.gov
These genetic modifications often result in strains with altered morphology, such as the formation of flocculent mycelia, which are better suited for the high-shear environment of industrial bioreactors. researchgate.net
Table 1: Evolution of A. chrysogenum for this compound Production
| Characteristic | Wild-Type Strains (e.g., ATCC 11550) | Industrial High-Yielding Strains |
|---|---|---|
| This compound (CPC) Yield | Very low, often at microgram-per-milliliter levels. | High, reaching 9-12 g/L or more in laboratory fermentations (200-300x higher than wild-type). mdpi.com |
| Genetic Makeup | Natural, unmutated genome. | Extensively modified through random mutagenesis and/or targeted genetic engineering. mdpi.comnih.gov |
Key Biosynthetic Genes (cefEF, cefG) | Single copy, low expression levels. | Amplified copy numbers leading to higher transcript levels and enzyme activity. oup.comnih.gov |
| Accumulation of Intermediates | Significant relative accumulation of intermediates like Penicillin N, DAOC, and DAC. | Reduced accumulation of intermediates due to enhanced efficiency of later biosynthetic steps. oup.commdpi.com |
| Oxygen Metabolism | Standard aerobic respiration. | May be enhanced with foreign genes (e.g., Vitreoscilla hemoglobin) to improve oxygen uptake. nih.gov |
Fermentation Process Development
The optimization of the fermentation process is as crucial as the producing strain itself. This compound biosynthesis is an aerobic process, meaning a consistent and sufficient oxygen supply is paramount for achieving high yields. nih.govlongdom.org The development of bioreactor systems and operational strategies has focused on maximizing productivity while managing the unique challenges posed by the filamentous nature of A. chrysogenum.
The choice of bioreactor and fermentation mode significantly impacts process efficiency, particularly concerning mass and oxygen transfer.
Surface Liquid and Solid-State Fermentation (SSF): These are among the earliest methods used. longdom.orglongdom.org In SSF, the fungus grows on a moist solid support. Studies have shown that gene expression profiles in SSF can differ from submerged cultures, sometimes leading to a more efficient conversion of penicillin N to this compound. nih.govkarger.com However, both surface and solid-state methods are often hampered by severe oxygen limitation, making them less favorable for large-scale industrial production. longdom.orglongdom.org
Batch and Continuous Stirred Tank Reactors (CSTRs): Submerged fermentation in CSTRs is the most common conventional method for industrial this compound production. longdom.orglongdom.org These reactors can be operated in batch, fed-batch, or continuous modes. researchgate.net While CSTRs allow for better control of process parameters like pH and temperature, they present a fundamental challenge: the mechanical agitation required for mixing and oxygen dispersion generates high shear stress, which can damage the delicate fungal mycelia and adversely affect antibiotic yield. researchgate.netresearchgate.net
To address the limitations of CSTRs, particularly the interplay between shear stress and oxygenation, non-conventional bioreactors have been developed. longdom.orglongdom.org
Packed Bed Bioreactors: These reactors typically use immobilized fungal cells, where the cells are entrapped in or attached to a solid support matrix and packed into a column. researchgate.netnih.gov The nutrient medium is then passed through the bed. This configuration allows for continuous operation and protects the cells from high shear. longdom.orgresearchgate.net However, productivity in packed-bed systems can sometimes be lower than in optimized CSTRs. researchgate.net
Airlift Bioreactors (ALRs): ALRs represent a significant advancement for shear-sensitive fermentations. nih.govbioreactorsciences.com In these reactors, mixing and circulation are driven by the movement of sparged air, eliminating the need for a mechanical agitator. fermentorchina.com This design drastically reduces shear stress while providing excellent oxygen transfer, making ALRs highly suitable for the cultivation of filamentous fungi like A. chrysogenum. nih.govbioreactorsciences.com Studies have demonstrated that the specific yield coefficient based on power input can be higher in ALRs compared to STRs. nih.gov Internal loop airlift reactors are often preferred for their superior oxygenation capabilities. researchgate.net
Table 2: Comparison of Fermentation Modes for this compound Production
| Fermentation Mode | Bioreactor Type | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Stirred Tank Reactor (STR/CSTR) | Good mixing and heat transfer; well-understood and scalable. longdom.orglongdom.org | High shear stress can damage mycelia; oxygen limitation can occur at high cell densities. researchgate.netresearchgate.net |
| Conventional | Solid-State Fermentation (SSF) | Potentially different and beneficial gene expression; lower energy consumption. nih.govkarger.com | Severe oxygen and mass transfer limitations; difficult to scale up and control. longdom.orglongdom.org |
| Non-Conventional | Airlift Bioreactor (ALR) | Low shear stress; good oxygen transfer; simple design with no moving parts. nih.govbioreactorsciences.comfermentorchina.com | Mixing may be less intense than in STRs; performance can be limited by high viscosity. nih.gov |
| Non-Conventional | Packed Bed Bioreactor | Allows for continuous operation with immobilized, shear-protected cells. longdom.orgresearchgate.net | Potential for clogging; mass transfer limitations within the packed bed. researchgate.net |
Oxygen supply is arguably the most critical parameter in this compound fermentation. researchgate.netdntb.gov.ua The biosynthesis of this compound is strongly dependent on molecular oxygen, particularly for the ring-expansion step catalyzed by deacetoxythis compound synthetase. researchgate.net
Oxygen Transfer: The efficiency of oxygen moving from the gas phase (air bubbles) to the cells is quantified by the volumetric oxygen transfer coefficient (kLa). mdpi.com Maximizing kLa is a primary goal in bioreactor design and operation. It is influenced by the aeration rate, agitation speed (in STRs), and the rheological properties of the fermentation broth, which becomes highly viscous as fungal biomass increases. researchgate.netmdpi.com
Aeration Strategies: Aeration, typically measured in volumes of air per volume of liquid per minute (vvm), is a key operational parameter. Increasing the aeration rate generally improves oxygen supply and can lead to higher CPC production. nih.gov However, excessive aeration can increase shear stress and operational costs. researchgate.net Studies have optimized aeration rates, finding, for example, that 1 vvm can be optimal under certain conditions. nih.gov
Dissolved Oxygen (DO) Control: Maintaining the dissolved oxygen (DO) concentration above a critical threshold is essential for both cell growth and antibiotic production. longdom.orgnih.gov It has been established that the cyanide-resistant respiratory pathway, which is important for CPC overproduction, is strongly affected by the availability of oxygen. nih.gov Fermentation protocols often aim to keep DO levels above 30-40% saturation. longdom.orgdspmuranchi.ac.in Advanced control strategies, such as DO-stat, link nutrient feeding rates to the DO concentration. When cells become more active and consume more oxygen (causing DO to drop), the control system increases the feed rate, thereby improving fermentation performance. researchgate.net
Table 3: Key Parameters in Oxygen Supply for this compound Fermentation
| Parameter | Description | Significance in CPC Fermentation |
|---|---|---|
| Dissolved Oxygen (DO) | The concentration of molecular oxygen dissolved in the fermentation broth. | A critical limiting factor. Levels must be maintained above a threshold (e.g., 30%) to support the oxygen-dependent biosynthetic enzymes. longdom.orgnih.govdspmuranchi.ac.in |
| Aeration Rate | The rate at which air is supplied to the bioreactor, often measured in vvm. | Directly impacts DO levels. Must be optimized to provide sufficient oxygen without causing excessive shear. mdpi.comnih.gov |
| Agitation Speed (in STRs) | The rotational speed of the impeller. | Enhances kLa by breaking up air bubbles and mixing the broth, but is a primary source of shear stress. researchgate.netnih.gov |
| Volumetric Oxygen Transfer Coefficient (kLa) | A measure of the overall rate of oxygen transfer from gas to liquid. | A key performance indicator for bioreactor efficiency and a critical parameter for process scale-up. researchgate.netmdpi.com |
Fermentation Medium Optimization
The composition of the fermentation medium is paramount for the growth of A. chrysogenum and the synthesis of this compound. The medium must supply essential carbon, nitrogen, and sulfur sources, along with other vital nutrients and trace elements. longdom.orgnih.gov
The choice of carbon source is critical as it provides the energy for cell growth and the building blocks for the CPC molecule. researchgate.netlongdom.org A. chrysogenum can utilize various carbon sources, including glucose, sucrose (B13894), fructose, molasses, lactose, crude glycerol (B35011), and soybean oil. longdom.orglongdom.orggoogle.com
However, the biosynthesis of CPC is subject to carbon catabolite repression, a regulatory mechanism where the presence of a rapidly metabolizable carbon source, such as glucose, represses the synthesis of enzymes involved in secondary metabolism. jst.go.jpwikipedia.org this compound production is often delayed until the primary carbon source in the medium is nearly exhausted. jst.go.jp Increasing concentrations of preferred carbon sources can decrease antibiotic production. nih.govresearchgate.net
To mitigate this, several strategies are employed:
Fed-batch feeding: Slowly adding a carbon source like hydrolyzed sucrose helps to avoid high glucose concentrations, thereby reducing catabolic repression and enhancing CPC production. researchgate.net
Use of complex/alternative carbon sources: Soybean oil is frequently used as a carbon source. A feeding strategy based on dissolved oxygen levels (DO-Stat) coupled with soybean oil has been shown to maintain a high rate of CPC synthesis while reducing byproduct formation. researchgate.net
Crude Glycerol: This byproduct of biodiesel production has proven to be an effective carbon source. In studies with A. chrysogenum M35, crude glycerol not only replaced plant oil as a carbon source but also stimulated CPC production by up to 700% in fed-batch culture, partly by increasing the intracellular pool of cysteine. nih.govnih.gov
Nitrogen is another crucial element, influencing both mycelial differentiation and antibiotic biosynthesis. longdom.orgdspmuranchi.ac.in Various organic and inorganic nitrogen sources can be used, including soybean meal, peptone, yeast extract, and ammonium (B1175870) sulfate (B86663). longdom.orgdspmuranchi.ac.ingoogle.com
Ammonium sulfate is a commonly used inorganic nitrogen source. It has been shown to increase CPC production by promoting an increase in dry cell weight. longdom.orgresearchgate.net However, its concentration must be carefully controlled. High concentrations of ammonium sulfate, above the optimal level, can negatively interfere with the morphological differentiation of the mycelia, thereby decreasing the rate of CPC synthesis. longdom.orgresearchgate.net A feeding strategy that couples ammonium sulfate addition with a carbon source feed can help maintain a stable ammonium concentration, supporting normal mycelial differentiation and efficient CPC production. researchgate.net
Sulfur is a direct constituent of the this compound molecule (C₁₆H₂₁N₃O₈S). longdom.orgresearchgate.net The choice and availability of the sulfur source are therefore critical for high yields. Methionine is well-established as a superior sulfur source for CPC synthesis compared to inorganic sources like sulfate. nih.govnih.govnih.gov
The addition of methionine to the fermentation medium markedly stimulates antibiotic production. nih.govkoreascience.kr This effect is not merely due to a slight stimulation of growth but is believed to be a more specific regulatory role. nih.govkoreascience.krnih.gov Transcriptomic analysis has revealed that methionine enhances CPC biosynthesis by upregulating genes in cysteine metabolism and activating primary metabolic pathways to supply more precursors and energy. mdpi.com An optimal concentration of DL-methionine is reported to be around 0.4% to 0.5%. longdom.orgnih.govresearchgate.netasm.org
While methionine is highly effective, other sulfur compounds have been investigated. S-sulfocysteine has been shown to be even more effective than methionine for CPC production in some contexts. tandfonline.com L-Cystine is also a precursor, but studies with auxotrophic mutants suggest methionine plays a role beyond simply being a sulfur donor. nih.gov
Table 3: Effect of Sulfur Sources on this compound Production This table is interactive. You can sort and filter the data.
| Sulfur Source | Relative CPC Production | Key Findings |
|---|---|---|
| DL-Methionine | High | Markedly stimulates CPC synthesis; optimal concentration around 0.4-0.5%. longdom.orgnih.govresearchgate.net |
| Sulfate | Low to Moderate | Generally inferior to methionine for CPC production. nih.govasm.org |
| L-Cysteine | Moderate | Serves as a precursor, but less effective than methionine in some strains. nih.govnih.gov |
| S-Sulfocysteine | Very High | Found to be more effective than methionine in a chemically defined medium. tandfonline.com |
Data compiled from multiple studies on sulfur metabolism in A. chrysogenum.
Beyond the primary carbon, nitrogen, and sulfur sources, the growth of A. chrysogenum and the production of this compound depend on a variety of other nutritional factors. These include:
Phosphates: Inorganic phosphate (B84403) is an essential nutrient. Potassium dihydrogen orthophosphate is a common component of fermentation media. longdom.org
Magnesium: Magnesium sulfate is typically included in the medium formulation. longdom.orggoogle.com
Trace Elements: A solution of trace metals is often added to the culture medium. longdom.org These can include salts of iron, manganese, and zinc, which are crucial for the function of various enzymes, including those in the CPC biosynthetic pathway. nih.govgoogle.com The addition of magnetite (Fe₃O₄) nanoparticles has also been explored as a way to enhance the fermentation process. nih.gov
Polyamines: Exogenous polyamines, such as spermidine, have been shown to increase CPC production by 15-20% in high-yielding strains, partly by upregulating the expression of genes in the beta-lactam biosynthetic cluster. mdpi.com
Process Monitoring and Real-time Control in Bioreactors (e.g., pH, Temperature, DO-Stat)
The industrial production of this compound is a complex biotechnological process that relies on maintaining optimal environmental conditions for the producing microorganism, Acremonium chrysogenum. To maximize antibiotic yield and ensure process consistency, the critical process parameters within the bioreactor must be meticulously monitored and controlled in real-time. biopharminternational.com In-line or in-situ sensors are crucial for this purpose, providing continuous data that enables automated feedback control loops for key variables such as pH, temperature, and dissolved oxygen (DO). hamiltoncompany.com
pH Monitoring and Control
The pH of the fermentation broth is a critical parameter that significantly influences the metabolic activity of A. chrysogenum and the biosynthesis of this compound. Research has shown that this compound production is hampered at pH values outside a specific range, for instance, below 6.4 or above 7.8. nih.gov Maintaining the pH within the optimal range is essential for both fungal growth and antibiotic synthesis. researchgate.net
The optimal pH can vary depending on the strain and the fermentation method. For submerged fermentation, an initial pH of 7.2 has been used, maintained throughout the process with the automated addition of 2 M potassium hydroxide (B78521) and 2 M hydrochloric acid. longdom.org Other studies have identified an optimal initial pH of 4.0 for maximizing production with certain strains. nih.gov In solid-state fermentation (SSF), a pH of 6.5 has been associated with maximum productivity. elsevier.comresearchgate.net The use of buffering systems in the medium is another strategy to help maintain pH stability. nih.gov Real-time monitoring is achieved using sterilizable pH probes (pH meters) integrated into the bioreactor, which continuously send signals to a control system that doses acid or base as needed. researchgate.netnih.gov Implementing tight pH control has been shown to prevent the large fluctuations that can occur in uncontrolled batches, leading to a significant increase in this compound production. researchgate.net
Temperature Monitoring and Control
Temperature is another vital parameter that directly affects the growth rate and enzymatic activity of the fungus. The metabolic processes of A. chrysogenum are highly sensitive to temperature variations. researchgate.net The optimal temperature for this compound production is typically maintained between 28°C and 30°C. longdom.orgelsevier.comresearchgate.net For instance, one process maintained the temperature at 28°C for 144 hours to achieve antibiotic production. longdom.org In bioreactors, temperature is monitored in real-time using sensitive temperature probes (Resistance Temperature Detectors) and controlled by circulating water through an external jacket surrounding the vessel. longdom.orgresearchgate.netnih.gov This system ensures that the temperature of the culture medium remains constant at the desired setpoint throughout the fermentation run.
Dissolved Oxygen (DO) and DO-Stat Control
This compound production by A. chrysogenum is a strictly aerobic process, making the sufficient supply of dissolved oxygen (DO) a critical factor. researchgate.net A lack of adequate oxygen can limit the growth rate and reduce productivity. The DO level in the fermentation broth is typically maintained above 30% or 40% air saturation through controlled agitation and aeration. longdom.orgresearchgate.net Agitation, driven by impellers, improves the transfer of oxygen from the gas bubbles to the liquid medium, while aeration controls the rate at which sterile air is supplied through sparging rings. researchgate.netnih.gov
A more advanced real-time control strategy known as the DO-Stat method has been successfully implemented to enhance this compound production. researchgate.netresearchgate.net The DO-Stat strategy operates on the principle that when the primary carbon source is depleted, cellular respiration decreases, causing a sharp increase in the DO signal. This DO spike is used as an indicator to trigger the feeding of a limiting nutrient, such as soybean oil or glucose. researchgate.netresearchgate.net This fed-batch approach allows for precise control over the microbial growth rate and prevents the accumulation of easily metabolized carbon sources that can repress antibiotic synthesis. researchgate.net
Research has demonstrated the effectiveness of this strategy. A modified DO-Stat soybean oil feeding strategy, combined with the use of oxygen-enriched air, increased the final this compound concentration to 35.77 g/L. researchgate.net This method also helped maintain a high synthesis rate while simultaneously reducing the accumulation of the major by-product, deacetoxythis compound. researchgate.net
Research Findings on Process Parameters
The following tables summarize the optimal process parameters and control strategies for this compound production as reported in various research studies.
Table 1: Optimal Process Parameters for this compound Production
| Parameter | Optimal Value | Fermentation Type | Strain | Key Findings | Citation |
| pH | 6.5 | Solid-State | A. chrysogenum ATCC 48272 | Associated with maximum productivity in SSF. | elsevier.comresearchgate.net |
| pH | 7.2 | Submerged | A. chrysogenum | Maintained with KOH and HCl for production over 144 hours. | longdom.org |
| pH | 6.4 - 7.8 | Solid-State | A. chrysogenum C10 | Production was hampered outside this range; controlling pH increased yield significantly. | nih.govresearchgate.net |
| pH | 4.0 | Submerged | A. chrysogenum W42-I | Identified as the optimum pH in a statistical optimization study, leading to a 4.43-fold increase in production. | nih.gov |
| Temperature | 30°C | Solid-State | A. chrysogenum ATCC 48272 | Part of the optimized conditions that led to maximum antibiotic productivity. | elsevier.comresearchgate.net |
| Temperature | 28°C | Submerged | A. chrysogenum | Maintained using a water jacket for the duration of the fermentation. | longdom.orgnih.gov |
| Dissolved Oxygen | >30% Saturation | Submerged | A. chrysogenum | Maintained by agitation and aeration to support aerobic synthesis. | longdom.org |
| Dissolved Oxygen | >40% Saturation | Submerged | A. chrysogenum | Stated as a requirement for the fermentation process. | researchgate.net |
Table 2: Research Findings on DO-Stat Control Strategies
| Control Strategy | Nutrient Feed | Key Outcome | Reported Yield | Citation |
| DO-Stat based feeding | Soybean oil | Stabilized fermentation performance by controlling mycelium differentiation. | 30.7 g/L | researchgate.net |
| Modified DO-Stat with O₂-enriched air | Soybean oil | Increased final CPC concentration and reduced the major by-product (DAOC). | 35.77 g/L | researchgate.net |
| DO-Stat based co-feeding | Soybean oil and Glucose | Improved overall fermentation performance for this compound production. | Not specified | researchgate.net |
Strain Improvement and Metabolic Engineering for Enhanced Cephalosporin C Production
Classical Strain Improvement Methodologies
Classical strain improvement (CSI) has been the cornerstone of enhancing the production of secondary metabolites in industrial microbiology. This empirical approach involves subjecting microbial populations to mutagenesis and subsequently screening for variants with desired traits, such as increased product yield. For Acremonium chrysogenum, these methods have resulted in strains with cephalosporin (B10832234) C productivity that is hundreds of times greater than that of the original wild-type isolates. nih.gov
Multi-Round Random Mutagenesis and High-Throughput Screening Approaches
The process of multi-round random mutagenesis is a cyclical application of mutagenic agents to a microbial population, followed by the selection of high-performing individuals. nih.gov This iterative process allows for the gradual accumulation of beneficial mutations that contribute to enhanced production of the target compound. In the case of A. chrysogenum, a variety of mutagens have been employed, including physical agents like UV irradiation and chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG). nih.govnih.gov For instance, a high-yielding A. chrysogenum strain, RNCM F-4081D, was developed from the wild-type strain ATCC 11550 through an extensive program involving 47 rounds of mutagenesis and screening. nih.gov This extensive effort led to a 200–300 fold increase in cephalosporin C production. nih.govmdpi.com
The success of any mutagenesis program is critically dependent on the efficiency and throughput of the screening methods used to identify superior variants from a large pool of mutants. Traditional screening methods often relied on shake flask cultivations, which are laborious, time-consuming, and offer low throughput. nih.gov To overcome these limitations, high-throughput screening (HTS) systems have been developed. A notable example is the use of 48-deep-well microtiter plates as a scaled-down cultivation tool, which allows for the parallel screening of a much larger number of mutants. nih.gov This miniaturized system, combined with a microbioassay based on the antibacterial activity of this compound against a sensitive indicator organism like Alcaligenes faecalis, enables the rapid identification of high-producing strains. nih.gov The application of such HTS strategies has successfully led to the isolation of mutants with significantly increased this compound titers, in some cases nearly 50% higher than the parental strain in shake flask evaluations. nih.gov
| Mutagenesis and Screening Advancement | Description | Impact on this compound Production |
| Multi-Round Random Mutagenesis | Iterative application of mutagens (e.g., UV, NTG) to A. chrysogenum populations. | Gradual accumulation of beneficial mutations leading to significant yield increases over generations. nih.gov |
| High-Throughput Screening (HTS) | Use of miniaturized systems like 48-deep-well microtiter plates for rapid and parallel screening of mutants. | Increased efficiency and throughput of screening, enabling the identification of rare high-producing variants. nih.gov |
| Microbioassay | A sensitive assay utilizing an indicator organism (Alcaligenes faecalis) to quantify this compound production based on its antibacterial activity. | Facilitates rapid and quantitative assessment of this compound levels in a large number of samples. nih.gov |
Comparative Genomic Analysis of High-Yielding Strains
The advent of next-generation sequencing technologies has enabled detailed comparative genomic analyses between wild-type and high-yielding strains of A. chrysogenum. These studies provide unprecedented insights into the molecular changes that underpin the enhanced production of this compound, moving beyond the "black box" nature of classical strain improvement. By comparing the genomes of strains like A. chrysogenum ATCC 11550 (wild-type) and the high-yielding RNCM F-4081D, researchers have identified a multitude of genetic alterations that contribute to the superior phenotype. mdpi.com
Beyond metabolic enzymes, comparative genomics has highlighted the importance of mutations in transporters and regulatory elements. nih.govmdpi.com Alterations in transporter proteins, including those of the major facilitator superfamily (MFS) and ATP-binding cassette (ABC) transporters, can enhance the export of this compound out of the cell, thereby alleviating potential feedback inhibition and toxicity.
Furthermore, mutations in regulatory genes, including those involved in the cell cycle and chromatin remodeling, have been identified. nih.govmdpi.com These changes can have pleiotropic effects, globally altering gene expression patterns to favor the dedication of cellular resources towards secondary metabolism. For instance, modifications in chromatin structure can make the biosynthetic gene clusters more accessible to the transcriptional machinery, leading to increased expression of the this compound biosynthetic genes.
An interesting finding from comparative genomic analyses is the identification of "mutagenesis hot spots" within the genome of high-yielding strains. nih.govmdpi.com These are regions that appear to be particularly susceptible to mutation during classical strain improvement programs. Notably, biosynthetic gene clusters (BGCs), which contain the genes responsible for the production of secondary metabolites, have been identified as such hot spots. nih.govmdpi.com Within these clusters, genes encoding large, multi-domain enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) have been found to be frequent targets of mutation. nih.govmdpi.com While PKSs are not directly involved in this compound biosynthesis, their frequent mutation suggests that the mutagenic pressure applied during strain improvement programs can have widespread effects on secondary metabolism, and that alterations in other BGCs may indirectly influence the production of this compound.
Genetic Engineering and Recombinant DNA Technologies
While classical strain improvement has been remarkably successful, it is a non-targeted approach. Genetic engineering and recombinant DNA technologies offer a more rational and directed means of enhancing this compound production. These approaches leverage the detailed knowledge of the this compound biosynthetic pathway and its regulation to make precise genetic modifications.
One common strategy is the overexpression of key biosynthetic genes. For example, introducing additional copies of the cefEF and cefG genes, which encode deacetoxythis compound synthetase/hydroxylase and deacetylthis compound O-acetyltransferase respectively, has been shown to increase the production of this compound and reduce the accumulation of pathway intermediates like deacetoxythis compound (DAOC) and deacetylthis compound (DAC). oup.com Similarly, overexpression of regulatory genes that positively control the expression of the biosynthetic gene cluster can also lead to enhanced yields.
Gene Overexpression Strategies
A primary approach to boosting the production of a desired metabolite is to increase the expression of the genes encoding the enzymes in its biosynthetic pathway. This is particularly effective for overcoming rate-limiting steps in the pathway.
The biosynthesis of CPC is a complex process involving several key enzymes encoded by a cluster of genes. The genes pcbAB, pcbC, cefEF, and cefG are central to this pathway, and their overexpression has been a major focus of metabolic engineering efforts.
The pcbAB gene encodes the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, which catalyzes the first step in the pathway. Due to its large size, manipulating pcbAB has proven to be challenging nih.gov. The pcbC gene encodes isopenicillin N synthase (IPNS), which cyclizes the ACV tripeptide to form isopenicillin N (IPN).
The "late" pathway genes, cefEF and cefG, are often considered significant bottlenecks in CPC biosynthesis nih.govresearchgate.net. The cefEF gene is bifunctional, encoding deacetoxythis compound (DAOC) synthase and deacetylthis compound (DAC) synthase/hydroxylase, which convert penicillin N to DAC. The final step, the acetylation of DAC to form CPC, is catalyzed by DAC acetyltransferase, encoded by the cefG gene nih.gov.
Research has shown that the expression of cefG is often a limiting factor in CPC production researchgate.netnih.gov. To address this, studies have focused on overexpressing cefG using strong, constitutive promoters. In one such study, expressing the cefG gene from the glutamate dehydrogenase (gdh) or the glyceraldehyde-3-phosphate dehydrogenase (gpd) promoters resulted in a two- to three-fold increase in cephalosporin production in A. chrysogenum C10 nih.gov.
Co-overexpression of multiple pathway genes has also proven to be a successful strategy. An early report indicated that introducing an extra copy of the cefEF-cefG fragment into A. chrysogenum resulted in a 15% to 40% increase in CPC-producing strains nih.gov. More recently, a study involving the transformation of an industrial A. chrysogenum strain with various combinations of genes found that the highest improvement in CPC titer, an increase of 116.3%, was achieved in a mutant with an extra copy of cefG + cefEF + vgb (Vitreoscilla hemoglobin gene, which improves oxygen supply) nih.gov. This demonstrates a synergistic effect when combining the overexpression of key biosynthetic genes nih.gov.
Table 1: Impact of Core Biosynthetic Gene Overexpression on this compound Production
| Gene(s) Overexpressed | Host Strain | Promoter(s) Used | Reported Increase in CPC Titer |
| cefEF-cefG | A. chrysogenum | Native | 15-40% |
| cefG | A. chrysogenum C10 | gdh or gpd promoters | 2-3 fold |
| cefG + cefEF + vgb | Industrial A. chrysogenum | Not Specified | 116.3% |
Beyond the core biosynthetic pathway, other genes play crucial regulatory and supporting roles. Targeting these genes for overexpression can also significantly enhance CPC production.
The gene AcsamS encodes an S-adenosylmethionine (SAM) synthetase. SAM is a known stimulant of CPC production nih.govresearchgate.net. A metabolic engineering study aimed at overcoming the dependence on external methionine addition found that overexpression of AcsamS led to a fourfold increase in CPC production, reaching 129.7 µg/mL nih.govresearchgate.net. Another auxiliary gene, mecB, which encodes a cystathionine-γ-lyase involved in the methionine cycle, was also targeted. Overexpression of mecB in a mutant strain where a negative regulatory gene was disrupted contributed to a final CPC production of 142.7 µg/mL, a 5.5-fold increase over the wild-type level nih.govresearchgate.net.
The cefT gene encodes a major facilitator superfamily (MFS) transporter responsible for the export of CPC and its intermediates from the cell mdpi.com. The role of cefT overexpression in yield enhancement is complex. Some studies suggest that extra copies of cefT can increase the yield of CPC nih.gov. However, other research indicates that overexpression of cefT in high-yielding strains can lead to the increased secretion of pathway intermediates, ultimately resulting in a decrease in the final CPC yield mdpi.com. This suggests that the effect of cefT overexpression may be strain-dependent and requires a balanced expression with the rest of the biosynthetic pathway.
Gene Disruption and Pathway Modulation Techniques
In addition to overexpressing beneficial genes, another powerful strategy is to disrupt or modulate genes that negatively impact production or lead to the degradation of essential components.
Metabolic pathways are often tightly regulated by feedback mechanisms and repressive elements to prevent the over-accumulation of products. Identifying and disrupting genes that act as negative regulators can therefore unlock higher production capabilities.
One such gene is Acppm1, a SAM-dependent methyltransferase. In a study focused on engineering the methionine cycle, the disruption of Acppm1 was found to increase CPC production to 135.5 µg/mL by enhancing the intracellular accumulation of the precursor SAM nih.govresearchgate.net. This strategy effectively redirects metabolic flux towards CPC biosynthesis by removing a competing pathway for SAM.
Autophagy is a cellular process responsible for the degradation and recycling of cellular components, including proteins nih.gov. While essential for cellular homeostasis, autophagy can also lead to the degradation of the enzymes required for secondary metabolite production, particularly during the stationary phase when nutrients become limited nih.gov.
Table 2: Effects of Gene Disruption on this compound Production
| Gene Disrupted | Function of Gene Product | Effect on CPC Production |
| Acppm1 | SAM-dependent methyltransferase (Negative Regulator) | Increased CPC production to 135.5 µg/mL |
| Acatg1 | Serine/threonine kinase (Autophagy-related) | Enhanced CPC yield at late fermentation stage |
| Acatg8 | Core autophagy protein | Threefold increase in CPC production |
Application of Multi-Omics Research in Strain Development
The development of high-throughput "omics" technologies, including genomics, transcriptomics, and proteomics, has revolutionized the study of microbial metabolism nih.gov. These approaches provide a global view of the cellular processes and allow for the identification of bottlenecks and regulatory networks that were previously unknown.
Comparative multi-omics studies between high-yielding industrial strains and their wild-type ancestors have provided invaluable insights into the genetic and regulatory changes that lead to enhanced CPC production nih.govmdpi.commdpi.com. For instance, transcriptomic analyses have revealed that in high-producing strains, there is a significant and coordinated upregulation of the entire CPC biosynthetic gene cluster, as well as specific regulatory and transport genes nih.govresearchgate.net. This information confirms the importance of the balanced expression of pathway genes.
Transcriptomics has also been crucial in elucidating the complex regulatory role of nutrients like methionine. By analyzing the global gene expression changes in response to methionine, researchers have been able to map the regulatory network connecting sulfur metabolism with CPC biosynthesis, providing a basis for targeted metabolic engineering strategies mdpi.com.
Proteomic studies, which analyze the entire set of proteins in a cell, complement transcriptomics by providing information about protein abundance and post-translational modifications. Comparing the proteomes of high- and low-producing strains helps to identify not only the biosynthetic enzymes but also other proteins involved in precursor supply, energy metabolism, and stress response that contribute to the high-yield phenotype nih.gov.
The integration of this multi-omics data provides a comprehensive blueprint of the cellular machinery of CPC production. This knowledge guides rational metabolic engineering by allowing scientists to move beyond single-gene modifications to more complex, multi-gene strategies aimed at optimizing the entire cellular system for maximal CPC synthesis mdpi.com.
Metabolic Flux Analysis in Engineered Strains
Metabolic flux analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. In the context of this compound production by engineered strains of Acremonium chrysogenum, MFA helps to identify metabolic bottlenecks and inefficiencies, guiding further genetic modifications for enhanced antibiotic yield.
One such analysis was conducted on A. chrysogenum cultivated with soybean oil as the carbon source. A metabolic network was constructed to trace the flow of carbon through various pathways during different fermentation phases. The study revealed significant shifts in metabolic fluxes when the culture transitioned from the exponential growth phase to the phase of rapid this compound synthesis. nih.gov
Key findings from the metabolic flux analysis indicated:
A 1.63-fold increase in carbon flux through the tricarboxylic acid (TCA) cycle during the rapid production phase compared to the growth phase. nih.gov
A more dramatic 5-fold enhancement of carbon flux through the glyoxylate by-pass, which is crucial for replenishing TCA cycle intermediates when using fatty acids as a carbon source. nih.gov
The flux through the pentose phosphate (B84403) pathway (PPP), a primary source of NADPH for biosynthesis, was not significantly altered during the production phase. This was attributed to the fact that a substantial portion of NADPH (35.6%) was consumed during the catabolism of fatty acids from the soybean oil. nih.gov
Further analysis of the energy and cofactor metabolism highlighted significant inefficiencies. The estimation of NADPH and ATP generation and consumption demonstrated that in the rapid this compound formation phase, the amount of NADPH consumed in fatty acid breakdown was four times greater than that used for antibiotic synthesis. nih.gov Moreover, over 90% of the total energy expenditure was not directly linked to the formation of this compound. nih.gov These findings suggest that optimizing the generation and consumption of ATP and NADPH presents a promising avenue for improving this compound production yields. nih.gov
Table 1: Metabolic Flux Changes in A. chrysogenum during this compound Production
| Metabolic Pathway | Carbon Flux Change (Growth vs. Production Phase) |
|---|---|
| Tricarboxylic Acid (TCA) Cycle | 1.63-fold increase |
| Glyoxylate By-pass | 5-fold increase |
| Pentose Phosphate Pathway (PPP) | Little to no change |
Strategies for Reducing Undesirable By-Product Accumulation
Genetic Mitigation of Deacetoxythis compound (DAOC) and 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) Formation
Deacetoxythis compound (DAOC) is a direct precursor to this compound but can also accumulate as a by-product. nih.gov The biosynthesis pathway in A. chrysogenum involves a unique bifunctional enzyme, deacetoxythis compound synthase/hydroxylase, which is encoded by the cefEF gene. nih.govplos.org This single enzyme catalyzes two sequential steps: the conversion of penicillin N into DAOC, and the subsequent hydroxylation of DAOC to form deacetylthis compound (DAC). nih.govplos.org An imbalance in the efficiency of these two steps can lead to the accumulation of DAOC.
A successful strategy to reduce DAOC accumulation involves heterologous gene expression. In bacteria like Streptomyces clavuligerus, the two conversion steps are catalyzed by two separate enzymes. nih.gov By cloning the gene for the second step, DAOC hydroxylase (cefF), from S. clavuligerus and expressing it in A. chrysogenum, the conversion of DAOC to DAC is made more efficient. nih.gov Research has shown that expressing the cefF gene under the control of a strong promoter significantly decreases the ratio of DAOC to this compound in the fermentation broth, streamlining purification and reducing production costs. nih.gov
Table 2: Effect of cefF Expression on DAOC Accumulation in A. chrysogenum
| Strain | Genetic Modification | Outcome |
|---|---|---|
| Wild Type | None | Accumulation of DAOC as a by-product |
| Engineered Strain | Expression of cefF from S. clavuligerus | Significantly decreased ratio of DAOC/Cephalosporin C |
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial starting material for the manufacture of semi-synthetic cephalosporin antibiotics. nih.govspringernature.com Rather than being an undesirable by-product of this compound fermentation, strains are specifically engineered to produce its precursor, DAOC, in high quantities for subsequent conversion to 7-ADCA. This approach creates a more environmentally friendly bio-process compared to the traditional chemical methods. nih.govresearchgate.net
The genetic strategy to achieve this involves a targeted disruption of the native this compound pathway. The bifunctional cefEF gene in an industrial A. chrysogenum strain is disrupted and replaced in a single step. nih.govspringernature.com This replacement inactivates the hydroxylase function responsible for converting DAOC to DAC. nih.gov Subsequently, the cefE gene from Streptomyces clavuligerus, which only encodes the expandase activity (converting penicillin N to DAOC), is introduced and expressed. nih.govspringernature.comresearchgate.net The resulting recombinant strains are blocked from producing DAC and this compound, and instead accumulate high titers of DAOC. nih.gov This DAOC can then be harvested and deacylated through a two-step enzymatic process using D-amino acid oxidase and glutaryl acylase to yield the final 7-ADCA product. nih.govresearchgate.net This method effectively redirects the metabolic flux to a desired intermediate, preventing the formation of downstream products in the original pathway.
Enzymatic Bioconversion and Modification of Cephalosporin C
Enzymatic Production of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin (B10832234) C
The enzymatic conversion of cephalosporin C to 7-ACA can be achieved through two main routes: a direct single-step conversion or a more established two-step pathway. Both methods leverage the catalytic prowess of microbial enzymes to achieve high yields of this vital antibiotic precursor.
The direct, one-step conversion of this compound to 7-ACA is mediated by the enzyme this compound Acylase (CCA). nih.gov This approach is economically attractive as it simplifies the production process and reduces costs associated with multiple reaction stages. nih.gov CCAs are capable of directly cleaving the amide bond in the D-α-aminoadipoyl side chain of this compound. nih.gov
However, naturally occurring CCAs often exhibit low catalytic efficiency towards this compound, which has historically limited their industrial application. nih.gov Significant research efforts have been directed towards discovering and engineering more efficient CCA variants. For instance, using an immobilized purified CCA, a high 7-ACA yield of 96.7% was achieved within 60 minutes under optimized conditions. researchgate.net Another study demonstrated the conversion of over 98% of this compound, yielding approximately 81 mg of 7-ACA from 15 mM this compound in 41 hours. ubbcluj.ro A patented method utilizing a specific this compound acylase (NRB-103) reported a 98% conversion rate in just 30 minutes. google.com
Table 1: Performance of Single-Step Bioconversion of this compound to 7-ACA
| Enzyme/Method | Conversion Yield/Rate | Reaction Time | Reference |
| Immobilized Purified CCA | 96.7% | 60 minutes | researchgate.net |
| This compound Acylase from Pseudomonas N176 (VAC) | >98% | 41 hours | ubbcluj.ro |
| This compound Acylase (NRB-103) | 98% | 30 minutes | google.com |
| Transgenic Acremonium chrysogenum (in vivo) | 30% | 48 hours | nih.gov |
The two-step enzymatic process is a well-established industrial method for 7-ACA production. nih.govnih.gov This pathway involves two distinct enzymatic reactions.
First, D-amino acid oxidase (DAAO) oxidizes the D-α-aminoadipoyl side chain of this compound. This reaction produces an unstable intermediate, α-ketoadipyl-7-ACA, along with hydrogen peroxide. ubbcluj.ro The intermediate is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). ubbcluj.ro
In the second step, a specific acylase, glutaryl-7-ACA acylase (GLA), hydrolyzes GL-7-ACA to yield the final product, 7-ACA. nih.gov This two-step method is known for its high efficiency, with reported yields often exceeding 80-90%. ubbcluj.ro One study achieved a conversion of this compound to 7-ACA with a yield of over 80% in 180 minutes. ubbcluj.ro Another approach, using permeabilized Pichia pastoris cells expressing DAAO and immobilized GLA, converted this compound to 90.9% 7-ACA within 2.5 hours. ubbcluj.ro A major drawback of this process is the generation of hydrogen peroxide, which can inactivate the enzymes. ubbcluj.ro To mitigate this, co-immobilization of catalase with DAAO has been explored to eliminate the hydrogen peroxide in situ. ubbcluj.ro
A variety of microorganisms are known to produce the enzymes essential for the bioconversion of this compound. Glutaryl-7-ACA acylases (GLA), some of which exhibit CCA activity, have been identified in several bacterial species. Pseudomonas species are particularly notable sources, with strains like Pseudomonas sp. SE83 and Pseudomonas N176 being extensively studied and engineered for improved acylase activity. researchgate.netmicrobiologyjournal.org
Other microorganisms that have been identified as producers of this compound acylase include:
Achromobacter xylosoxidans ubbcluj.romicrobiologyjournal.org
Aeromonas sp. ubbcluj.romicrobiologyjournal.org
Arthrobacter viscosus ubbcluj.romicrobiologyjournal.org
Bacillus laterosporus ubbcluj.romicrobiologyjournal.org
Flavobacterium sp. ubbcluj.romicrobiologyjournal.org
Paecilomyces sp. ubbcluj.romicrobiologyjournal.org
For the two-step process, D-amino acid oxidase is commonly sourced from the yeast Trigonopsis variabilis or Rhodotorula gracilis. nih.govmicrobiologyjournal.org The expression of these enzyme-encoding genes in host organisms like Escherichia coli is a common strategy for large-scale production. nih.govnih.gov E. coli is frequently used as a host for the recombinant expression of both DAAO and GLA genes, allowing for the efficient and controlled production of these biocatalysts. nih.govnih.gov
Enzyme Engineering and Directed Evolution of this compound Acylases
To overcome the limitations of naturally occurring this compound acylases, particularly their low catalytic efficiency and stability, extensive research has focused on enzyme engineering. nih.gov Techniques such as directed evolution and rational design have been employed to create mutant enzymes with properties suitable for industrial applications. researchgate.net
Enhancement of Catalytic Efficiency and Substrate Specificity for this compound
A primary goal of engineering CCAs is to increase their catalytic efficiency (often measured as kcat/Km) and to shift their substrate specificity to favor this compound over GL-7-ACA. nih.gov Protein engineering has successfully generated variants with significantly improved performance.
For example, a mutant of the CCA from Pseudomonas SE83, designated S12, which incorporated six amino acid modifications, demonstrated an 850% (or 8.5-fold) increase in activity towards this compound compared to the wild-type enzyme. nih.gov Another study reported that mutations of Met269 to Tyr or Phe in the acylase from Pseudomonas N176 resulted in a 1.6-fold and 1.7-fold increase in specific activity, respectively. researchgate.netnih.gov Further engineering of the Pseudomonas N176 acylase led to a quadruple mutant (M31βF/H70βS/F58βN/I176βT) with a 2.7-fold increase in catalytic efficiency. researchgate.net
Table 2: Examples of Engineered this compound Acylases with Enhanced Catalytic Properties
| Enzyme Source | Mutation(s) | Improvement | Reference |
| Pseudomonas SE83 | S12 (V122αA/G140αS/F58βN/I75βT/I176βV/S471βC) | 7.5-fold increase in specific activity | researchgate.net |
| Pseudomonas N176 | Met269 to Tyr | 1.6-fold increase in specific activity | researchgate.netnih.gov |
| Pseudomonas N176 | Met269 to Phe | 1.7-fold increase in specific activity | researchgate.netnih.gov |
| Pseudomonas N176 | M31βF/H70βS/F58βN/I176βT | 2.7-fold increase in catalytic efficiency | researchgate.net |
| Pseudomonas sp. (acyII gene) | Q50βM-Y149αK-F177αG | 7.9-fold improvement in deacylation activity | researchgate.net |
Application of Molecular Modeling, Site-Saturation Mutagenesis, and Site-Directed Mutagenesis
The successful engineering of CCAs relies on a combination of advanced molecular biology techniques.
Molecular Modeling: Computational approaches, including homology modeling and molecular docking, are used to predict the three-dimensional structure of CCAs and to simulate how they interact with their substrate, this compound. researchgate.net This provides valuable insights into the active site and helps identify key amino acid residues that can be targeted for mutation to improve enzyme function. nih.gov
Site-Directed Mutagenesis: This technique allows for the precise alteration of the enzyme's genetic code to substitute specific amino acids. researchgate.netnih.gov Based on rational design from molecular models or previous experimental data, researchers can create specific mutations hypothesized to enhance catalytic activity or stability. For instance, site-directed mutagenesis was used to replace Met269 in the Pseudomonas N176 acylase, which successfully increased its activity. nih.gov
Site-Saturation Mutagenesis: This method involves mutating a specific codon to encode for all 20 possible amino acids at a particular position. This allows for a thorough investigation of the role of a single amino acid residue in enzyme function. This approach, often combined with error-prone PCR and molecular modeling, has been instrumental in developing highly efficient CCA mutants. researchgate.net For example, this strategy was used to identify that mutating Met269 to Tyr or Phe yielded the best improvements in specific activity for the Pseudomonas N176 acylase. researchgate.netnih.gov
Through the iterative application of these powerful techniques, scientists continue to develop novel this compound acylases with characteristics that are increasingly aligned with the demands of industrial-scale 7-ACA production. researchgate.net
Enzymatic Synthesis of Other Cephalosporin Precursors
Production of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
The enzymatic production of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for the synthesis of various semi-synthetic cephalosporins, represents a significant advancement over traditional chemical methods, offering a more environmentally friendly and efficient alternative. nih.gov This bioconversion is typically achieved through a two-step enzymatic process starting from deacetoxythis compound (DAOC). nih.govnih.gov
The precursor, DAOC, can be produced in high titers by recombinant strains of Acremonium chrysogenum. nih.gov This is accomplished by genetically modifying industrial this compound-producing strains. Specifically, the cefEF gene, which encodes a bifunctional enzyme with both deacetoxythis compound synthase (DAOCS) and deacetylthis compound synthase (DACS) activities, is disrupted and replaced with the cefE gene from Streptomyces clavuligerus, which only possesses the DAOCS activity. nih.govnih.gov This strategic gene replacement leads to the accumulation of DAOC with production levels reaching 75-80% of the total β-lactams synthesized by the parent strain. nih.gov
The subsequent conversion of DAOC to 7-ADCA is catalyzed by two key enzymes: D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA). nih.govnih.gov
The enzymatic conversion of deacetoxythis compound (DAOC) to 7-ADCA proceeds through the following steps:
Oxidative Deamination: The first step involves the oxidative deamination of the D-α-aminoadipyl side chain of DAOC. This reaction is catalyzed by D-amino acid oxidase (DAO), often sourced from the yeast Trigonopsis variabilis. nih.govresearchgate.net The product of this reaction is α-ketoadipyl-7-ADCA. A byproduct of this enzymatic step is hydrogen peroxide. google.com
Oxidative Decarboxylation: The intermediate, α-ketoadipyl-7-ADCA, undergoes a non-enzymatic oxidative decarboxylation in the presence of the hydrogen peroxide generated in the previous step. This leads to the formation of glutaryl-7-ADCA (GL-7-ADCA). google.com
Hydrolysis: The final step is the hydrolysis of the glutaryl side chain from GL-7-ADCA, which yields the desired product, 7-ADCA. This reaction is catalyzed by glutaryl-7-ACA acylase (GLA), an enzyme commonly produced by recombinant Escherichia coli or sourced from various Pseudomonas species. nih.govresearchgate.net
This two-step enzymatic process is analogous to the industrial conversion of this compound to 7-aminocephalosporanic acid (7-ACA). nih.govresearchgate.net The entire process can be conducted in aqueous media under mild conditions, thus avoiding the use of harsh chemicals and organic solvents associated with traditional chemical synthesis routes. google.com
Table 1: Enzymes and Conditions for the Bioconversion of DAOC to 7-ADCA
| Step | Enzyme | Enzyme Source (Example) | Substrate | Product | Optimal Conditions (General) |
| 1. Oxidative Deamination | D-amino acid oxidase (DAO) | Trigonopsis variabilis | Deacetoxythis compound (DAOC) | α-ketoadipyl-7-ADCA | pH: ~7.5-8.5, Temperature: ~20-25°C |
| 2. Hydrolysis | Glutaryl-7-ACA acylase (GLA) | Recombinant Escherichia coli, Pseudomonas sp. | Glutaryl-7-ADCA (GL-7-ADCA) | 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) | pH: ~6.0-10.0, Temperature: ~20-25°C |
An alternative biosynthetic route involves the use of a transformed Penicillium chrysogenum strain. This strain is cultured with an adipate (B1204190) feedstock to produce adipoyl-6-APA. Through the in-situ expression of an expandase gene from Streptomyces clavuligerus, the adipoyl-6-APA is converted to adipoyl-7-ADCA. The final step is the cleavage of the adipoyl side chain by an adipoyl acylase to yield 7-ADCA.
Degradation Mechanisms of Cephalosporin C
Biochemical and Enzymatic Degradation Pathways
The primary biochemical routes of Cephalosporin (B10832234) C degradation involve enzymatic actions that target specific functional groups within its molecule, leading to loss of its characteristic structure.
A critical mechanism for the inactivation of Cephalosporin C is the hydrolysis of its core four-membered β-lactam ring, a reaction catalyzed by β-lactamase enzymes. nih.govmdpi.com These enzymes, which include serine-β-lactamases and metallo-β-lactamases, employ a nucleophilic attack on the carbonyl carbon of the β-lactam ring. researchgate.netnih.gov This attack leads to the opening of the ring, forming an unstable intermediate. nih.gov In the case of cephalosporins with a leaving group at the C-3' position, this ring-opening can be followed by the elimination of the substituent. nih.gov This hydrolytic cleavage of the amide bond within the β-lactam ring is the principal mechanism of bacterial resistance and a primary pathway of enzymatic degradation. nih.govmdpi.com The resulting product is biologically inactive.
Beyond the action of β-lactamases, other transformations contribute to the degradation of this compound.
Deacetylation: A significant enzymatic transformation is the deacetylation at the C-3' position, catalyzed by the enzyme Cephalosporin-C deacetylase (EC 3.1.1.41). ebi.ac.ukwikipedia.org This hydrolase specifically targets and cleaves the ester bond, removing the acetyl group to yield deacetylthis compound and acetate (B1210297). wikipedia.orgnih.gov This process is not only a degradation step but is also utilized in the industrial synthesis of semi-synthetic cephalosporins. nih.govnih.gov Enzymes in the carbohydrate esterase 7 (CE-7) family, such as those from Bacillus subtilis, have been identified as having this dual specificity, capable of acting on both acetylated sugars and this compound. nih.govnih.gov
Acetylation: Acetylation is the reverse process of adding an acetyl group. While deacetylation is a well-documented degradation pathway, acetylation of deacetylthis compound is primarily a synthetic reaction rather than a common natural degradation step. Histone acetyltransferases are enzymes that catalyze the transfer of acetyl groups, but their primary role is in gene regulation through histone modification. youtube.com
Hydrolysis of the Side Chain: The D-α-aminoadipic acid side chain at the C-7 position can also undergo transformation. Treatment of this compound with D-amino-acid oxidase can lead to the formation of 7-(5-oxoadipamido)cephalosporanic acid. rsc.org A similar transformation can occur via a non-enzymatic transamination reaction involving pyridoxal (B1214274) 5-phosphate. rsc.org
The degradation of this compound results in several identifiable intermediate compounds.
Deacetylthis compound: This is a primary product resulting from the action of Cephalosporin-C deacetylase. wikipedia.org
Cephalosporoate: The hydrolysis of the β-lactam ring by β-lactamase yields a cephalosporoate intermediate. rsc.org In aqueous environments, this intermediate can undergo further rearrangement, such as the tautomerization of the double bond in the dihydrothiazine ring. rsc.org
Radiolytic Degradation Products: Studies on the radiolytic degradation of this compound have identified approximately 10 different intermediate products. nih.govresearchgate.net The formation of these intermediates suggests several simultaneous reaction mechanisms, including thioether sulfur oxidation, opening of the β-lactam ring, dissociation of the acetyl group from the dihydrothiazine ring, and cleavage of the D-α-aminohexylamide group. nih.govresearchgate.netbohrium.com
7-(5-oxoadipamido)cephalosporanic acid: This intermediate is formed through the enzymatic or chemical transformation of the side chain at C-7. rsc.org
Environmental Degradation Studies
In aquatic environments, this compound is subject to degradation influenced by various physical and chemical factors. Ionizing radiation, in particular, has been studied as a method for its removal from water.
The degradation of this compound in water by gamma radiation follows pseudo-first-order kinetics. nih.govresearchgate.net The efficiency of removal is directly related to the initial concentration of the compound and the absorbed radiation dose. researchgate.net For instance, at an absorbed dose of 0.4 kGy, removal rates vary significantly with the initial concentration. nih.govresearchgate.net Complete removal can be achieved at doses between 0.4 and 2.0 kGy for initial concentrations ranging from 0.02 to 0.2 mM. researchgate.net The primary reactive species responsible for this degradation is the hydroxyl radical (•OH). researchgate.net The degradation pathways inferred from the intermediate products include thioether sulfur oxidation, β-lactam ring opening, acetyl group dissociation, and side-chain abscission. nih.govbohrium.com
| Initial Concentration (mg/L) | Removal Percentage (%) | Reference |
|---|---|---|
| 10 | 100 | nih.govresearchgate.net |
| 50 | 94.9 | nih.govresearchgate.net |
| 100 | 67.0 | nih.govresearchgate.net |
| 150 | 44.6 | nih.govresearchgate.net |
| 200 | 34.5 | nih.govresearchgate.net |
Several environmental factors significantly influence the rate of this compound degradation.
Absorbed Dose: The rate of degradation increases with a higher absorbed dose of gamma radiation. nih.govresearchgate.netresearchgate.net
pH: Radiolytic degradation is reported to be faster under acidic conditions, specifically at a pH of 3.5. nih.govresearchgate.net However, other research suggests that the degradation rate constant remains at similar levels across a pH range of 3.5 to 9.5. researchgate.net
Inorganic Anions: The presence of certain inorganic anions in the water has an inhibitory effect on the degradation of this compound. nih.govresearchgate.net Anions such as sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and bicarbonate (HCO₃⁻) compete for reactive radicals, thereby reducing the degradation rate constant. nih.govresearchgate.netbohrium.com
| Condition | Rate Constant (kGy⁻¹) | Reference |
|---|---|---|
| Pure Water | 4.603 | nih.govresearchgate.net |
| + SO₄²⁻ | 3.667 | nih.govresearchgate.net |
| + NO₃⁻ | 1.677 | nih.govresearchgate.net |
| + HCO₃⁻ | 2.509 | nih.govresearchgate.net |
Downstream Processing and Purification of Cephalosporin C
Separation and Extraction Techniques from Fermentation Broth
The initial step in the purification of cephalosporin (B10832234) C involves its separation from the fermentation broth. Various methods have been developed and optimized for this purpose, each with its own set of advantages and limitations.
Ion-exchange chromatography is a widely used and effective method for the purification of cephalosporin C, leveraging the molecule's amphoteric nature. researchgate.net This technique separates molecules based on their net charge through electrostatic interactions with a charged stationary phase, known as an ion-exchange resin. harvardapparatus.com
The selection of the appropriate resin type—either cation or anion exchange—is crucial and depends on the pH of the solution and the isoelectric point (pI) of this compound. At a pH below its pI, the molecule carries a net positive charge and will bind to a negatively charged cation-exchange resin. cytivalifesciences.com Conversely, at a pH above its pI, it becomes negatively charged and will bind to a positively charged anion-exchange resin. cytivalifesciences.com
Intermediate-strength anion-exchange resins, such as those in the acetate (B1210297) or formate (B1220265) form (e.g., IR-68), have been shown to provide a more selective separation of this compound from impurities. google.com The process typically involves passing the clarified fermentation broth through a column packed with the resin. The this compound molecules are adsorbed onto the resin, while many impurities pass through. google.com Subsequently, the bound antibiotic is eluted from the resin using a buffer solution with a specific pH and ionic strength, yielding a more purified product. google.com For instance, an aqueous formate or acetate buffer at a pH of approximately 2.5 to 5 can be used for elution. google.com Pre-treatment of the broth filtrate with a cation exchange resin like Dowex 50 in the H+ form can also be employed to acidify the solution before the anion exchange step. google.com
| Resin Type | Functional Group | Charge | Binding Principle |
| Cation Exchanger | e.g., Sulfonic acid, Carboxylic acid | Negative | Binds positively charged this compound (at pH < pI) |
| Anion Exchanger | e.g., Quaternary ammonium (B1175870) | Positive | Binds negatively charged this compound (at pH > pI) |
Direct extraction of this compound from the aqueous fermentation broth using water-immiscible organic solvents is generally inefficient due to its high hydrophilicity and amphoteric character. researchgate.netcapes.gov.br However, methodologies have been developed to overcome this challenge. One approach involves the chemical modification of this compound to create a more non-polar, solvent-extractable derivative. researchgate.net
Another strategy involves the use of specific organic solvents, sometimes in combination with other techniques. For example, acetone (B3395972) can be added to the initial broth filtrate to precipitate many impurities while leaving the this compound in solution. google.com While a variety of organic solvents, including ethyl acetate, methyl-isobutyl ketone, and isopropanol, have been tested, they have generally been found to be inadequate for the direct recovery of this compound. researchgate.net The use of organic solvents also raises environmental and safety concerns. researchgate.net
Aqueous two-phase systems (ATPSs) have emerged as a promising and more biocompatible alternative to solvent extraction for the purification of this compound. researchgate.netcapes.gov.br These systems are formed by mixing two immiscible aqueous solutions, typically a polymer and a salt, or two different polymers. ijcea.org This creates two distinct aqueous phases, and solutes will partition between them based on their physicochemical properties. researchgate.net
Polyethylene glycol (PEG) and a salt, such as ammonium sulfate (B86663) or a phosphate (B84403) salt, are commonly used to create an ATPS for this compound extraction. nih.govnih.gov The partitioning of this compound into one phase over the other is influenced by various factors, including the molecular weight of the PEG, the type and concentration of the salt, and the pH of the system. nih.govnih.gov For instance, in a PEG 600/ammonium sulfate system, the partition coefficient for this compound has been observed to be greater than 1, indicating a preference for the PEG-rich phase. nih.gov This technique offers the potential for a gentle and efficient extraction process. ijcea.org
| ATPS Composition | Target Phase for this compound | Reference |
| Polyethylene glycol (PEG) / Ammonium sulfate | PEG-rich phase | nih.gov |
| Polyethylene glycol (PEG) / Phosphate salt | PEG-rich phase | nih.gov |
Optimization of Downstream Processing Parameters
To maximize the efficiency and yield of this compound recovery, it is essential to optimize various parameters of the downstream processing techniques.
The efficiency of this compound extraction, particularly in aqueous two-phase systems, is highly dependent on several physical and chemical parameters.
pH: The pH of the extraction system plays a critical role by influencing the net charge of the this compound molecule. researchgate.net Studies have shown that maximum extraction is often achieved at a neutral pH of around 7. researchgate.net The extraction efficiency tends to decrease at more alkaline pH values. researchgate.net However, in some systems, the partition coefficient remains relatively stable across a pH range of 4.5 to 7. nih.gov It is also important to note that this compound is more stable in acidic conditions and can be rapidly inactivated at a high pH of 12. researchgate.net
Temperature: Temperature can influence the partitioning behavior of this compound. Research has indicated that heating the system to 30°C for a short duration can lead to maximum extraction. Further increases or decreases in temperature did not show an improvement in the recovery yield.
Ionic Strength: The ionic strength of the solution, primarily determined by the salt concentration in ATPS, significantly affects the partitioning of this compound. Increasing the concentration of the phase-forming salt, such as ammonium sulfate, can enhance the distribution of the antibiotic into the desired phase up to a certain point, beyond which further increases may not improve the separation.
Centrifugal Force: In the context of aqueous two-phase extraction from whole broth, the application of centrifugal force to separate the phases is a crucial step. The recovery yield of this compound has been found to be a function of the centrifugal force applied. nih.govnih.gov Increasing the centrifugal force generally leads to an improved degree of extraction. nih.gov Studies have shown that centrifugation for a specific duration, such as 12.5 minutes, can yield the best results for phase separation and, consequently, extraction efficiency.
| Parameter | Optimal Condition/Effect | Reference |
| pH | Neutral (around 7) for maximum extraction | researchgate.net |
| Temperature | 30°C for 15 minutes showed maximum extraction | |
| Ionic Strength | Increasing salt concentration improves partitioning to a limit | |
| Centrifugal Force | Increased force improves extraction efficiency | nih.govnih.gov |
The addition of neutral salts, such as sodium chloride (NaCl), to aqueous two-phase systems can influence the recovery yield of this compound. The addition of a small concentration of NaCl, for example 0.1%, has been shown to improve the recovery yield. researchgate.net The effectiveness of different neutral salts in disrupting the water structure and altering the hydrophobicities of the two phases can vary, with NaCl and potassium chloride (KCl) often showing a more pronounced positive effect compared to other salts like potassium thiocyanate (B1210189) (KSCN), sodium sulfate (Na2SO4), or potassium iodide (KI). However, in some PEG-salt systems, the addition of neutral salts like NaCl, KCl, KI, or KSCN has been observed to decrease the partition coefficients of both this compound and its related impurity, desacetyl this compound. nih.gov
Advanced Analytical Methods for Process Monitoring
In the downstream processing of this compound, rigorous process monitoring is essential to ensure product quality, optimize yield, and maintain process consistency. Advanced analytical methods provide real-time or near-real-time data on critical process parameters and quality attributes. These technologies are integral to implementing Process Analytical Technology (PAT) frameworks, which aim to design, analyze, and control manufacturing processes through timely measurements. pharmtech.com Among the various analytical techniques employed, High-Performance Liquid Chromatography (HPLC) stands out as a cornerstone for the quantitative analysis of this compound and its related impurities. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Concentration Determination, Purity Assessment, and Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique widely used for the separation, identification, and quantification of components in a mixture. nih.gov In the context of this compound production, HPLC is the method of choice for accurate concentration determination during fermentation and downstream purification, as well as for assessing the purity of the final product. nih.govresearchgate.net The method's high resolution and sensitivity allow for the effective separation of this compound from structurally similar precursors and degradation products. acs.org
Concentration Determination
Accurate measurement of this compound concentration is critical at various stages of downstream processing, from the initial harvest broth to the final purified bulk drug. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.goviiste.orgnih.gov
The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations. iiste.org Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the results, assessing parameters such as linearity, accuracy, precision, and robustness. nih.goviiste.org
Interactive Table: HPLC Method Parameters for Cephalosporin Analysis This table summarizes typical conditions used in HPLC methods for the analysis of cephalosporin antibiotics. The specific parameters can be optimized for this compound analysis.
| Parameter | Typical Value/Condition | Source |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size | nih.goviiste.orgsysrevpharm.org |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate, acetate) | nih.govnih.govsysrevpharm.org |
| Flow Rate | 0.8 - 1.5 mL/min | nih.govsysrevpharm.orgresearchgate.net |
| Detection | UV Spectrophotometry at 240-270 nm | nih.goviiste.orgresearchgate.net |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | acs.orgsysrevpharm.org |
| Injection Volume | 10 - 20 µL | iiste.orgresearchgate.net |
Purity Assessment and Resolution
The purity of this compound is a critical quality attribute, as impurities can affect efficacy and safety. Impurities may include precursors from the biosynthetic pathway, such as deacetylthis compound (DAOC), or degradation products formed during processing. researchgate.net HPLC methods must be able to resolve this compound from these closely related substances. acs.org
The resolution between two peaks in a chromatogram is a measure of their separation. Optimization of HPLC parameters is key to achieving adequate resolution. Factors that can be adjusted include:
Mobile Phase Composition: Varying the ratio of organic modifier to aqueous buffer and adjusting the pH of the buffer can significantly impact the retention times and selectivity. nih.gov For instance, modifying the mobile phase from 10% to 5% methanol has been shown to improve the resolution of this compound. researchgate.net
Stationary Phase: While C18 columns are common, other stationary phases like C8 or phenyl columns can offer different selectivities for separating specific impurities. acs.orgsysrevpharm.org
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation, thereby influencing resolution. acs.org
Method validation for purity assessment involves demonstrating specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. iiste.org The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the minimum concentration of impurities that can be reliably detected and quantified. iiste.org
Interactive Table: Validation Parameters for a Typical Cephalosporin HPLC Assay This table presents representative validation data for HPLC methods used in the analysis of cephalosporins, demonstrating the method's reliability.
| Validation Parameter | Typical Result | Source |
| Linearity Range | 5 - 400 µg/mL | nih.goviiste.org |
| Correlation Coefficient (r²) | > 0.999 | iiste.orgsysrevpharm.org |
| Accuracy (Recovery) | 97.0% - 101.0% | nih.govresearchgate.netresearchgate.net |
| Precision (RSD) | < 2% | researchgate.netresearchgate.net |
| Limit of Detection (LOD) | 0.018 - 0.09 µg/mL | iiste.orgsysrevpharm.org |
| Limit of Quantitation (LOQ) | 0.056 - 0.29 µg/mL | iiste.orgsysrevpharm.org |
Q & A
Q. 1.1. What experimental approaches are used to study cephalosporin C biosynthesis pathways in Acremonium chrysogenum?
Researchers typically employ fermentation optimization (e.g., carbon/nitrogen source modulation), gene knockout/overexpression (e.g., targeting pcbAB, pcbC, or cefEF genes), and metabolic flux analysis to map biosynthetic pathways. For reproducibility, detailed protocols for media preparation, sampling intervals, and analytical methods (e.g., HPLC for cephalosporin quantification) must be documented . Secondary metabolites like deacetylthis compound (DAC) and deacetoxythis compound (DAOC) should also be quantified to assess pathway efficiency .
Q. 1.2. How can researchers validate cephalosporin resistance mechanisms in bacterial isolates?
Use minimum inhibitory concentration (MIC) assays with this compound and derivatives (e.g., cefotaxime, ceftazidime) to phenotype resistance. Genotypic validation requires PCR amplification of β-lactamase genes (e.g., blaCTX-M, ampC) and whole-genome sequencing to identify mutations in penicillin-binding proteins (PBPs). Include positive/negative controls (e.g., E. coli ATCC 25922) and statistical analysis (e.g., Fisher’s exact test) to confirm significance .
Q. 1.3. What statistical methods are appropriate for comparing this compound efficacy in preclinical models?
For normally distributed data, use paired T-tests or ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Non-normal data requires Mann-Whitney U or Kruskal-Wallis tests . Pre-test Shapiro-Wilk normality analysis (sample size <50) and homogeneity of variance (Levene’s test) are critical for method selection .
Advanced Research Questions
Q. 2.1. How can computational protein engineering improve this compound acylase activity?
Apply molecular dynamics simulations to identify flexible regions in acylase structures (e.g., from Pseudomonas N176). Use site-saturation mutagenesis at predicted hot spots (e.g., substrate-binding pockets) and screen mutants via high-throughput assays (e.g., colorimetric nitrocefin hydrolysis). Validate kinetic parameters (Km, Vmax) and thermostability (T50) using purified enzymes .
Q. 2.2. What strategies resolve contradictory data in cephalosporin resistance studies (e.g., clinical vs. in vitro findings)?
Conduct meta-analyses to aggregate datasets, applying random-effects models to account for heterogeneity. Use sensitivity analysis to identify confounders (e.g., patient comorbidities, dosing regimens). For in vitro-in vivo discordance, validate using hollow-fiber infection models that simulate human pharmacokinetics .
Q. 2.3. How is response surface methodology (RSM) applied to optimize this compound fermentation?
Design a central composite design (CCD) to test variables (e.g., pH, dissolved oxygen, soybean oil concentration). Fit data to a quadratic polynomial model and validate via ANOVA (R² >0.9). Optimize conditions using 3D contour plots and confirm in triplicate bioreactor runs. Include scale-up validation (e.g., 10L → 1000L) to assess industrial feasibility .
Methodological Guidance
Q. 3.1. How to design a pharmacokinetic (PK) study for this compound in animal models?
Follow PICO framework : Population (e.g., Sprague-Dawley rats), Intervention (IV/oral dosing), Comparison (tissue vs. plasma concentrations), Outcome (AUC0-24, Cmax). Use serial blood sampling with LC-MS/MS quantification. Apply non-compartmental analysis (WinNonlin) for PK parameters and compartmental modeling for mechanistic insights .
Q. 3.2. What are best practices for ensuring reproducibility in cephalosporin biosynthesis experiments?
Document detailed protocols for strain maintenance (e.g., spore storage at -80°C), fermentation conditions (e.g., agitation rate, antifoam agents), and analytical methods (e.g., HPLC column specifications). Deposit raw data in repositories like Figshare and provide Supplementary Materials with spectra (NMR, HPLC), strain genotypes, and statistical code .
3.3. How to formulate a hypothesis-driven research question on this compound mechanism of action?
Use FINER criteria : Feasible (accessible strains/equipment), Interesting (gap in β-lactamase inhibition), Novel (uncharacterized bacterial targets), Ethical (approved biosafety protocols), Relevant (AMR mitigation). Example: “Does this compound synergize with β-lactamase inhibitors against ESBL-producing Enterobacteriaceae?” .
Data Analysis and Reporting
Q. 4.1. How to analyze this compound stability under varying storage conditions?
Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Quantify degradation products (e.g., DAC) via HPLC-UV at 260 nm. Apply Arrhenius equation to predict shelf life and validate with real-time data. Report 95% confidence intervals for degradation rates .
Q. 4.2. What are common pitfalls in interpreting this compound MIC data?
Avoid binary interpretation (susceptible/resistant); instead, report MIC50/MIC90 with interquartile ranges. Control for inoculum effect (e.g., standardize to 5×10⁵ CFU/mL) and confirm broth microdilution results with E-test strips . Disclose β-lactamase inhibitor concentrations if used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
